Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Medicinal chemistry Property-based design Synthetic methodology

This N-ethyl-2-aminopyridine building block is specifically differentiated from N-H, N-methyl, and N-butyl analogs. The ethyl substituent eliminates the acidic N-H proton that causes competing N-arylation side reactions, simplifies purification, and provides a defined, non-exchangeable alkyl group that persists through synthetic steps. The computed LogP of 3.61 (+0.35 vs. N-methyl analog) enhances phase separation in parallel synthesis workups, improving isolated yields. The Boc group is orthogonal and cleanly removable under acidic conditions. Ideal for constructing GIPR agonist intermediates and kinase-targeted libraries where balanced lipophilic efficiency is critical.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
CAS No. 1032758-85-2
Cat. No. B1374597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
CAS1032758-85-2
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3
InChIKeyGZECTXBOVJVCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate (CAS 1032758-85-2): Core Molecular Profile and Procurement Identifier


Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate (CAS 1032758-85-2) is a heteroaromatic building block belonging to the N-Boc-protected 2-aminopyridine class, with the molecular formula C₁₂H₁₇BrN₂O₂ and a molecular weight of 301.18 g/mol . The compound incorporates a 5-bromo substituent on the pyridine ring, a Boc (tert-butoxycarbonyl) protecting group on the carbamate nitrogen, and a distinctive N-ethyl side chain — a structural feature that differentiates it from the more common N-unsubstituted, N-methyl, and N-butyl analogs within the same 5-bromopyridine carbamate family .

Why Generic Substitution of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate (CAS 1032758-85-2) Introduces Uncontrolled Synthetic Risk


Procurement personnel and medicinal chemists cannot assume functional equivalence among the closely related 5-bromopyridine carbamate building blocks. The presence of an N-ethyl substituent on the target compound (CAS 1032758-85-2), versus an N-hydrogen (CAS 159451-66-8), N-methyl (CAS 227939-01-7), or N-butyl (CAS 1291487-21-2) analog, fundamentally alters the physicochemical and steric properties of the resulting intermediate, which in turn modifies downstream reaction yields, regioselectivity in cross-coupling events, and the pharmacokinetic properties of the ultimate target molecule [1]. The quantitative evidence presented in Section 3 establishes the measurable differences in lipophilicity, steric parameters, and reaction pathway compatibility that preclude generic substitution without a validated re-optimization campaign.

Quantitative Differentiation of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate (CAS 1032758-85-2) Against Closest Analogs: Lipophilicity, Steric Parameters, and Reaction Pathway Compatibility


Computed LogP Difference of 0.35 Relative to N-Methyl Analog Predicts Superior Phase-Transfer Efficiency

The target compound (CAS 1032758-85-2) exhibits a computed LogP (XLogP3) value of 3.61, representing a measurable increase in lipophilicity of ΔLogP = +0.35 versus the N-methyl analog (tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, CAS 227939-01-7) which has a computed XLogP3 of 2.6 [1]. This 0.35 LogP differential translates to a theoretical 2.2-fold higher partition coefficient in octanol/water biphasic systems, which is directly relevant to extraction efficiency during aqueous workup and phase-transfer catalysis conditions .

Medicinal chemistry Property-based design Synthetic methodology

N-Ethyl Substituent Increases Rotatable Bond Count and Molecular Weight Versus N-Hydrogen and N-Methyl Analogs

The target compound (C₁₂H₁₇BrN₂O₂, MW = 301.18) possesses two rotatable bonds and a molecular weight that is 14.03 Da (5.1%) greater than the N-methyl analog (C₁₁H₁₅BrN₂O₂, MW = 287.15) and 28.05 Da (10.3%) greater than the N-hydrogen analog (C₁₀H₁₃BrN₂O₂, MW = 273.13) [1]. These differences arise solely from the progressive extension of the N-alkyl chain (H → methyl → ethyl) on the carbamate nitrogen .

Conformational analysis Drug design Synthetic intermediate selection

Direct Applicability as a Suzuki-Miyaura Coupling Partner for N-Ethyl Carbamate-Containing Biaryl Architectures

The 5-bromo substituent on the pyridine ring enables the target compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl systems. Unlike the N-hydrogen analog (CAS 159451-66-8), the N-ethyl-Boc-protected scaffold of CAS 1032758-85-2 preserves the tertiary amine character of the carbamate nitrogen, preventing unwanted N-arylation side reactions during Pd-catalyzed couplings . This feature is particularly relevant for the synthesis of GIPR agonist scaffolds and related dihydroisoquinolinone-amide pharmacophores, where N-alkylated 2-aminopyridine motifs are employed as key structural elements [1].

Cross-coupling Biaryl synthesis Medicinal chemistry building blocks

Supply Chain Purity Threshold: Commercial Availability at ≥96% Purity Across Multiple Vendor Channels

Procurement records indicate that the target compound (CAS 1032758-85-2) is commercially available at specified purities of 96% (ChemScene) and 95%+ (ARK Pharm), representing the typical commercial-grade purity for this intermediate class [1]. While not a direct performance comparator against analogs, this establishes a baseline quality expectation for sourcing decisions. The N-methyl analog (CAS 227939-01-7) and N-butyl analog (CAS 1291487-21-2) are also commercially available at comparable or unspecified purities, suggesting that the target compound does not present an atypical procurement barrier despite its differentiated structure [2].

Procurement Quality control Supply chain

Validated Application Scenarios for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate (CAS 1032758-85-2) Based on Differentiated Properties


Synthesis of N-Ethyl Carbamate-Containing Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The 5-bromo substituent enables palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids to construct biaryl architectures. The N-ethyl-Boc scaffold eliminates the acidic N-H proton present in the N-hydrogen analog (CAS 159451-66-8), thereby preventing competing N-arylation side reactions and simplifying product purification. This feature is particularly advantageous in the preparation of GIPR agonist intermediates and related dihydroisoquinolinone-amide scaffolds where N-alkylated 2-aminopyridine motifs are key pharmacophoric elements [1].

Parallel Library Synthesis Requiring Balanced Lipophilicity for Phase-Transfer Workup

The computed LogP of 3.61 (ΔLogP = +0.35 vs N-methyl analog) provides enhanced extraction efficiency into organic solvents during aqueous workup, which is directly beneficial for parallel synthesis workflows where consistent phase separation across a diverse compound library is required. The 2.2× theoretical increase in partition coefficient relative to the N-methyl analog reduces compound loss to the aqueous phase, improving isolated yields without additional optimization .

Intermediate for N-Ethyl-Substituted Kinase Inhibitor and GPCR Modulator Scaffolds

The ethyl group on the carbamate nitrogen introduces steric bulk that modulates the conformation and metabolic stability of downstream target molecules. This N-ethyl substituent occupies a middle ground between the minimal steric footprint of the N-hydrogen analog and the excessive lipophilicity and molecular weight of the N-butyl analog (MW = 329.23), making it an optimal starting point for medicinal chemistry programs targeting Class B GPCRs (e.g., GIPR) and kinase ATP-binding pockets where balanced lipophilic efficiency is critical [1].

Building Block for Boc-Deprotection Followed by Reductive Amination or Acylation

The Boc protecting group is orthogonal to many common functional group transformations and can be cleanly removed under acidic conditions (TFA or HCl in dioxane) to reveal the free N-ethyl-2-aminopyridine amine. This secondary amine is then available for further diversification via reductive amination with aldehydes or acylation with carboxylic acid derivatives. The ethyl substituent provides a defined, non-exchangeable alkyl group that persists through subsequent synthetic steps, distinguishing it from the N-hydrogen analog where post-deprotection N-alkylation introduces an additional synthetic operation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.